3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
“3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N 1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 3-position with a tert-butyl group and at the 1-position with a pyridin-2-yl group .
Scientific Research Applications
Synthesis and Characterization
Ambient-Temperature Synthesis : A novel compound similar to 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was synthesized at ambient temperature, yielding a novel N-pyrazolyl imine compound. This synthesis showcases the potential for creating novel compounds under mild conditions, expanding the scope of pyrazolyl-based chemistry (Becerra, Cobo, & Castillo, 2021).
Comparative Synthesis Study : Research on synthesizing similar pyrazole compounds has shown different regioselectivities and reaction media can lead to varying pyrazole derivatives. This is crucial for tailoring compounds for specific applications in scientific research (Martins et al., 2012).
Catalysis and Polymerization
Catalysis in Polymerization : Pyrazolylamine ligands, closely related to the compound , have been used to catalyze oligomerization and polymerization of ethylene. This demonstrates the potential utility of such compounds in industrial polymer production (Obuah et al., 2014).
Use in Extracting Metal Ions : Pyrazole-based pyridine ligands, including those similar to this compound, have been used in solvent extraction studies for metal ions like Ni(II) and Cu(II). This indicates potential applications in metal recovery and purification processes (Pearce et al., 2017).
Optical and Electronic Applications
- Mechanoluminescent OLEDs : Complexes containing similar pyrazolyl pyridine structures have shown mechanoluminescence and concentration-dependent photoluminescence. This points towards their use in advanced optical devices like OLEDs (Huang et al., 2013).
Future Directions
The future directions for the study of “3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the anti-inflammatory effects observed with similar compounds , this compound could be of interest in the development of new anti-inflammatory drugs.
Properties
IUPAC Name |
5-tert-butyl-2-pyridin-2-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-12(2,3)9-8-10(13)16(15-9)11-6-4-5-7-14-11/h4-8H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUULKYKPJKFSFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862368-62-5 | |
Record name | 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.